molecular formula C16H11ClN2O2 B5523758 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid

4-(7-Chloro-quinolin-4-ylamino)-benzoic acid

Cat. No.: B5523758
M. Wt: 298.72 g/mol
InChI Key: PVKCHTSQSSTMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: 7-Chloro-4-aminoquinoline, substituted aromatic/heteroaromatic aldehydes

    Conditions: Treatment with aldehydes to form Schiff bases, followed by hydrolysis

    Product: 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Scientific Research Applications

4-(7-Chloro-quinolin-4-ylamino)-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antimalarial properties.

    Medicine: Potential use in the development of new drugs for treating infectious diseases and cancer.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

While the specific mechanism of action for “4-[(7-chloro-4-quinolinyl)amino]benzoic acid” is not directly mentioned in the sources, it is known that 4-aminoquinoline compounds are used in designing bioactive compounds displaying various activities . The Schiff bases derivatives have been well-established for biocidal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4,7-dichloroquinoline with an appropriate amine, followed by further functionalization to introduce the benzoic acid moiety.

  • Step 1: Synthesis of 7-Chloro-4-aminoquinoline

      Reagents: 4,7-Dichloroquinoline, α,ω-diaminoalkanes

      Conditions: Nucleophilic aromatic substitution reaction

      Product: 7-Chloro-4-aminoquinoline

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-quinolin-4-ylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives

    Reduction: Reduction of the nitro group to an amino group

    Substitution: Halogenation, alkylation, and acylation reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride)

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Aminoquinoline derivatives

    Substitution: Halogenated, alkylated, and acylated quinoline derivatives

Comparison with Similar Compounds

4-(7-Chloro-quinolin-4-ylamino)-benzoic acid can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxide: An oxidized derivative with different biological activities.

    Aminoquinoline: A reduced derivative with potential antimicrobial properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a benzoic acid moiety makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKCHTSQSSTMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[(7-Chloro-4-quinolinyl)amino]benzoic acid methyl ester hydrochloride (15.0 g, 43.0 mmol) is stirred in 150 mL of 1N KOH (aq) and refluxed for 1.5 hours, over which time the material dissolves. The hot solution is then poured into a 1 L Erlenmeyer flask containing a stirring solution of 107 mL of 1N HCl (aq) in 500 mL of water. A yellow solid forms immediately and the mixture is allowed to cool to room temperature. The solid is filtered and washed with cold methanol and ether, and allowed to air dry in the funnel, to afford 9.31 g (31.2 mmol, 73% yield) of product as a pale yellow solid: 1H NMR (Me2SO-d6, 300 MHz) δ12.6 (br s, 1H) 9.4 (br s, 1H), 8.58 (d, J=5.4 Hz, 1H), 8.40 (d, J=9.0 Hz, 1H), 7.94 (m, 3H), 7.6 (d of d, J=2.1, 9.3 Hz, 1H), 7.4 (d, J=8.7 Hz, 2H) 7.2 (d, J=5.6 Hz, 1H).
Name
4-[(7-Chloro-4-quinolinyl)amino]benzoic acid methyl ester hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.